3-Aminobiphenyl
Overview
Description
3-Aminobiphenyl, also known as [1,1’-Biphenyl]-3-amine, is an organic compound with the chemical formula C12H11N. It is one of the three monoamine derivatives of biphenyl. This compound appears as a colorless to pale yellow crystalline solid and is known for its applications in various fields, including organic synthesis and scientific research .
Biochemical Analysis
Biochemical Properties
3-Aminobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been identified as a substrate for cytochrome P450 enzymes, which are involved in its metabolic activation . The interaction with these enzymes leads to the formation of reactive intermediates that can bind to DNA, potentially causing mutations and contributing to carcinogenesis . Additionally, this compound can interact with various proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound can lead to the activation of stress response pathways and alterations in gene expression profiles . This compound can also affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These effects can result in cellular dysfunction and contribute to the development of diseases such as cancer.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to DNA, forming adducts that interfere with DNA replication and transcription . This binding can lead to mutations and genomic instability. Additionally, this compound can inhibit or activate enzymes involved in its metabolism, further influencing its biological effects . Changes in gene expression induced by this compound can also contribute to its toxicological profile.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade into various metabolites, some of which may retain biological activity . Long-term exposure to this compound in in vitro and in vivo studies has been associated with sustained cellular stress and damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild cellular stress and metabolic changes . At higher doses, this compound can cause significant toxicity, including liver damage, oxidative stress, and carcinogenesis . Threshold effects have been observed, where certain dosages lead to a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes convert this compound into reactive intermediates that can form DNA adducts . The compound can also undergo phase II metabolism, involving conjugation reactions that facilitate its excretion . These metabolic pathways are crucial for understanding the compound’s biological effects and potential risks.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound in specific tissues can influence its biological activity and toxicity . Understanding these transport mechanisms is essential for assessing the compound’s impact on different organs and systems.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and influence gene expression . The subcellular distribution of this compound is a key factor in determining its biological effects and potential risks.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminobiphenyl can be synthesized through several methods. One common method involves the Suzuki coupling reaction between 3-bromoaniline and phenylboronic acid. This reaction is catalyzed by palladium and typically occurs under mild aerobic conditions .
Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of 3-nitrobiphenyl. This reduction can be achieved using various reducing agents, such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation over a palladium catalyst .
Chemical Reactions Analysis
Types of Reactions: 3-Aminobiphenyl undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 3-nitrobiphenyl.
Reduction: The nitro group in 3-nitrobiphenyl can be reduced to form this compound.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation with palladium are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly employed.
Major Products Formed:
Oxidation: 3-Nitrobiphenyl
Reduction: this compound
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
3-Aminobiphenyl has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and rubber processing aids.
Biology: It serves as a reagent in biochemical assays and studies involving aromatic amines.
Medicine: Research on its metabolites helps in understanding the metabolic pathways of aromatic amines and their potential carcinogenic effects.
Industry: It is used in the production of various organic compounds and as a standard substance in analytical chemistry
Mechanism of Action
The mechanism of action of 3-Aminobiphenyl involves its metabolic activation to form reactive intermediates. These intermediates can bind to DNA, leading to mutations and potentially carcinogenic effects. The primary molecular targets include cellular DNA and proteins, and the pathways involved are related to the metabolic activation by liver enzymes .
Comparison with Similar Compounds
- 2-Aminobiphenyl
- 4-Aminobiphenyl
Comparison:
- 2-Aminobiphenyl: Similar to 3-Aminobiphenyl, but the amino group is positioned at the second carbon of the biphenyl structure. It has different reactivity and applications.
- 4-Aminobiphenyl: The amino group is at the fourth carbon, and it is known for its strong carcinogenic properties. It is used in different industrial applications compared to this compound .
This compound stands out due to its specific position of the amino group, which influences its chemical reactivity and applications in various fields.
Properties
IUPAC Name |
3-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNOBADFTHUUFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2036825 | |
Record name | 3-Aminobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2036825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-47-2, 41674-04-8 | |
Record name | 3-Aminobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2243-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041674048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2036825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BIPHENYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P632PQP3U1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Is 3-ABP carcinogenic?
A1: Yes, 3-ABP is classified as a carcinogen, although it is considered a weaker carcinogen compared to its isomer, 4-aminobiphenyl [, ].
Q2: How does 3-ABP contribute to cancer development?
A2: While the exact mechanism of 3-ABP carcinogenicity is not fully elucidated, research suggests it involves metabolic activation into N-hydroxy-3-aminobiphenyl. This metabolite can form adducts with DNA, potentially leading to mutations and cancer initiation [].
Q3: How does the carcinogenicity of 3-ABP compare to its isomers?
A3: 4-Aminobiphenyl is a well-established carcinogen, while 2-aminobiphenyl is generally considered non-carcinogenic. 3-ABP falls in between, exhibiting weaker carcinogenic activity compared to 4-ABP []. This difference might be attributed to the inability of N-hydroxy-3-aminobiphenyl to effectively induce mutations [].
Q4: How is 3-ABP metabolized in the body?
A5: In rat liver microsomes, 3-ABP is primarily metabolized through hydroxylation at the 2- and 4-ortho positions, and to a lesser extent, at the 6-position. It can also be converted into its hydroxylamine, nitroso, and nitro derivatives [, ].
Q5: Are there differences in 3-ABP adduct levels between smokers of different tobacco types?
A6: Yes, smokers of black tobacco have demonstrated higher levels of 3-ABP adducts compared to smokers of blond tobacco. This suggests that the type of tobacco smoked may influence the extent of 3-ABP exposure and metabolism [, ].
Q6: Can 3-ABP exposure be measured?
A7: Yes, exposure to 3-ABP can be assessed by measuring hemoglobin adducts of the compound in blood samples [, , , , , ].
Q7: What analytical techniques are used to measure 3-ABP and its metabolites?
A8: Various analytical methods are employed to detect and quantify 3-ABP and its metabolites. These include gas chromatography-mass spectrometry (GC-MS) [, , , , ], high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ED) [] or tandem mass spectrometry (HPLC-MS/MS) [, , ].
Q8: What is the molecular formula and weight of 3-ABP?
A8: The molecular formula of 3-ABP is C12H11N, and its molecular weight is 169.22 g/mol.
Q9: Does the structure of 3-ABP influence its mutagenicity?
A10: Yes, the position of the amino group on the biphenyl structure significantly impacts mutagenicity. 4-Aminobiphenyl is highly mutagenic, while 2-aminobiphenyl is generally non-mutagenic. 3-ABP exhibits weak or no mutagenicity in standard assays [, ].
Q10: What structural features of 3-ABP might contribute to its lower mutagenicity compared to 4-ABP?
A11: One factor could be the non-planar structure of 2-aminobiphenyl, with a dihedral angle of 40 degrees. This non-planarity might hinder its interaction with enzymes like cytochrome P450s, specifically the P-450I family, which are involved in the N-hydroxylation of aromatic amines, a crucial step in the metabolic activation of many aromatic amines, including 4-aminobiphenyl [].
Q11: Does 3-ABP pose any environmental concerns?
A12: As a known carcinogen, the presence of 3-ABP in the environment raises concerns. Research into its environmental persistence, degradation pathways, and potential for bioaccumulation is crucial for risk assessment and mitigation strategies [].
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